双酚A二磷酸酯

描述

Bisphenol A diphosphate, often referred to as bisphenol A bis(diphenyl phosphate) (BPA-BDPP), is a derivative of bisphenol A (BPA) that is used as a flame retardant in various consumer products, including electronic and plastic items. BPA itself is a key monomer in the production of polycarbonate plastics and epoxy resins, and it has been widely studied due to its estrogenic activity and potential health effects . BPA-BDPP is one of the organophosphorus flame retardants (PFRs) that have been increasingly used following the phase-out of polybrominated diphenyl ethers (PBDEs) .

Synthesis Analysis

The synthesis of BPA-BDPP involves the reaction of bisphenol-A with phosphorus oxychloride and phenol. The process parameters, such as molar ratios, reaction temperature, and catalysts, have been optimized to improve the yield. For instance, using a molar ratio of phosphorus oxychloride to bisphenol-A to phenol of 3:1:4.05, a reaction temperature of 50°C for the first step and 140°C for the second step, and aluminum chloride as a catalyst, yields of up to 88.7% have been achieved . Similarly, bisphenol-A bis(dimethylphenyl phosphate) can be synthesized with a slightly different molar ratio and reaction conditions, achieving a yield of 87.4% .

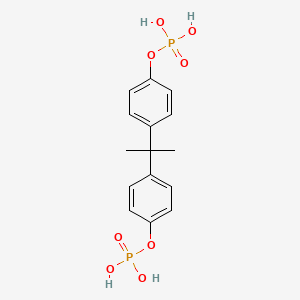

Molecular Structure Analysis

The molecular structure of BPA-BDPP consists of a bisphenol A core with two diphenyl phosphate groups attached. This structure is crucial for its flame-retardant properties, as the phosphate groups are responsible for its function. The structure of BPA-BDPP has been confirmed using Fourier-transform infrared spectroscopy (FT-IR) .

Chemical Reactions Analysis

BPA-BDPP, as a flame retardant, is involved in chemical reactions during the thermal decomposition of materials. It can interact with other components in the material, such as polycarbonate, to form char and other byproducts that contribute to flame retardancy. The presence of BPA-BDPP in the condensed phase during thermal treatment can lead to the formation of carbonaceous charring and the conversion of phosphorus to various phosphorus-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of BPA-BDPP are influenced by its molecular structure. It is used in consumer products at concentrations ranging from trace amounts to 0.18% w/w, as detected in various products . The tribological characteristics of BPA-BDPP have been studied, showing that it can significantly improve lubrication when used as an additive in polyalkylene glycol and polyurea grease, reducing friction and wear at elevated temperatures . The self-assembly and chemical modifications of BPA on surfaces have also been investigated, revealing that BPA can undergo thermally activated stepwise deprotonation, which affects its interaction with substrates and neighboring molecules .

科学研究应用

环境影响和毒性

对水生无脊椎动物和植物的急性毒性和慢性毒性

BPA主要用于生产聚碳酸酯塑料和环氧树脂。对其急性毒性和慢性毒性的研究表明对各种水生物种有影响,表明 BPA及其二磷酸酯衍生物对水生生态系统有环境影响 (Mihaich 等,2009)。

聚合物中的阻燃剂

聚碳酸酯/丙烯腈-丁二烯-苯乙烯共混物的阻燃性

包括双酚A双(二苯基磷酸酯)在内的芳基双磷酸酯的化学结构显着影响聚碳酸酯/丙烯腈-丁二烯-苯乙烯共混物的阻燃性。这些研究探讨了这些化合物赋予阻燃性的机制,揭示了它们在需要耐火性的应用中提高材料安全性方面的重要性 (Despinasse 和 Schartel,2012)。

生物降解和环境修复

双酚A聚碳酸酯塑料的生物降解

特定细菌菌株对 BPA 聚碳酸酯的微生物降解为环境修复提供了一条潜在途径。这项研究突出了微生物减少 BPA 污染的能力,为减轻基于 BPA 的产品对环境的影响提供了可持续的方法 (Yue 等,2021)。

内分泌干扰和人类健康

BPA替代品的内分泌干扰潜力

由于 BPA 的内分泌干扰特性,对 BPA 的更安全替代品的探索导致了对各种化合物的评估,包括 BPA 二磷酸酯衍生物。这些研究对于评估 BPA 替代品的安全性以及了解它们对人类健康的影响至关重要 (den Braver-Sewradj 等,2020)。

材料科学与工程

工程中的性能和应用

BPA二磷酸酯低聚物在材料科学中的合成、性能和应用的研究表明,它们在提高聚合物的性能和安全性方面很有用。这些研究有助于开发具有改进的阻燃性和机械性能的先进材料 (Li 等,2007)。

安全和危害

未来方向

属性

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Bisphenol A diphosphate | |

CAS RN |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

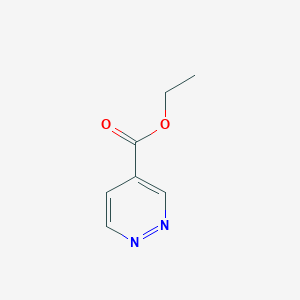

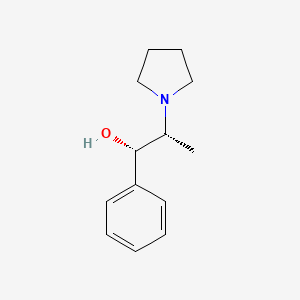

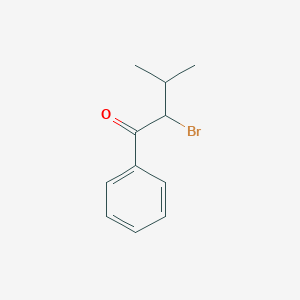

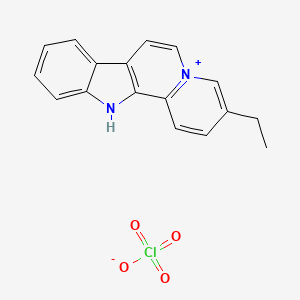

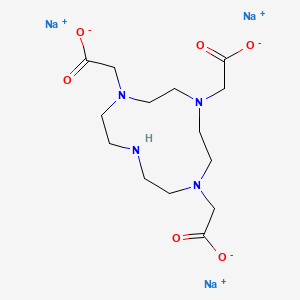

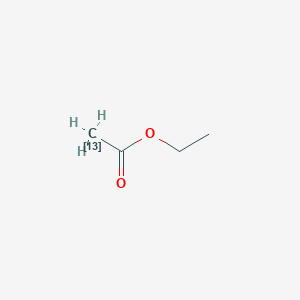

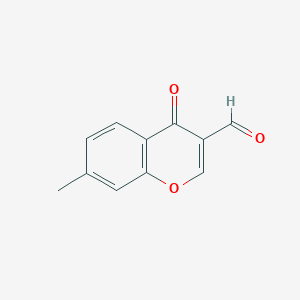

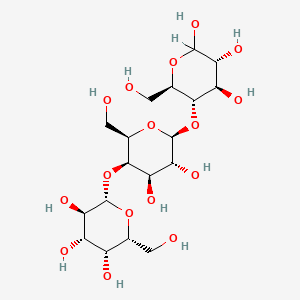

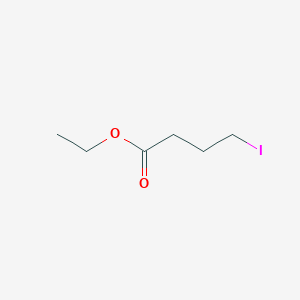

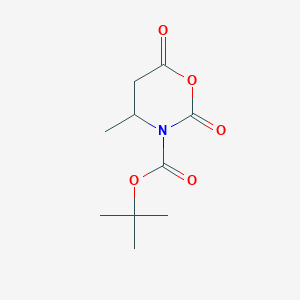

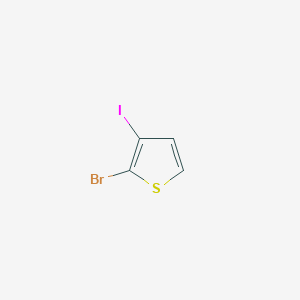

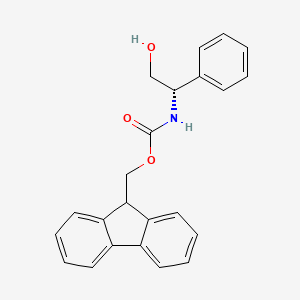

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。